molecular formula C12H16O3 B2670298 3-[2-(Propan-2-yl)phenoxy]propanoic acid CAS No. 844849-89-4

3-[2-(Propan-2-yl)phenoxy]propanoic acid

Cat. No. B2670298
CAS RN: 844849-89-4
M. Wt: 208.257
InChI Key: FHVPBNGWHCBGKE-UHFFFAOYSA-N
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Description

“3-[2-(Propan-2-yl)phenoxy]propanoic acid” is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.26 g/mol . The IUPAC name for this compound is 3-(2-isopropylphenoxy)propanoic acid .


Molecular Structure Analysis

The InChI code for “3-[2-(Propan-2-yl)phenoxy]propanoic acid” is 1S/C12H16O3/c1-9(2)10-5-3-4-6-11(10)15-8-7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Polybenzoxazine Synthesis

3-(4-Hydroxyphenyl)propanoic acid, a related compound, has been investigated for its potential in the synthesis of polybenzoxazines, highlighting its role as a renewable building block. This study demonstrates its application in enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to traditional phenol sources. The synthesis process yields bio-based benzoxazine monomers, presenting a novel approach for developing materials with desirable thermal and thermo-mechanical properties without the need for solvents or purification, suggesting potential in a wide range of applications (Acerina Trejo-Machin et al., 2017).

Antimicrobial Activity

Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives exhibit notable in vitro activities against both Gram-negative and Gram-positive bacteria, presenting a promising avenue for antibacterial agent development. Particularly, derivatives with a (S)-configuration-substituted phenoxyl side chain have shown excellent antibacterial efficacy, underscoring the potential of structural modifications in enhancing antimicrobial properties (Wei Zhang et al., 2011).

Corrosion Inhibition

Schiff bases derived from L-Tryptophan, specifically targeting the corrosion inhibition of stainless steel in acidic environments, have been explored. These studies reveal that such compounds significantly mitigate corrosion, with mixed-mode inhibition mechanisms that predominantly control the cathodic reaction. This application highlights the potential of using derivatives for protective coatings in industrial settings (S. Vikneshvaran et al., 2017).

Enzyme-catalyzed Synthesis

Enzymatic methods have been developed for synthesizing highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids from racemic precursors. This multienzymatic procedure underscores the versatility and efficiency of enzyme-catalyzed reactions in producing chiral compounds, which have significant implications for pharmaceutical and fine chemical industries (J. Brem et al., 2010).

Fluorescence Derivatization

The derivatization of amino acids with 3-(Naphthalen-1-ylamino)propanoic acid for fluorescence studies presents a novel application. This method produces strongly fluorescent amino acid derivatives, facilitating their use in biological assays and demonstrating the compound's utility in enhancing fluorescence-based detection techniques (V. Frade et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(2-propan-2-ylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)10-5-3-4-6-11(10)15-8-7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVPBNGWHCBGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Propan-2-yl)phenoxy]propanoic acid

Synthesis routes and methods I

Procedure details

Name
CC(C)c1ccccc1OCCC(=O)OC(C)(C)C
Quantity
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reactant
Reaction Step One
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Quantity
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reactant
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Synthesis routes and methods II

Procedure details

3-(2-Isopropylphenoxy)propionic acid tert-butyl ester (10) (4.3 g) was dissolved in dichloromethane (40 mL), and to the mixture was added trifluoroacetic acid (4 mL). The reaction mixture was stirred at room temperature for 3 h, and evaporated. The obtained residue was purified by column chromatography (hexane:ethyl acetate=4:1) to obtain the compound (11) 3.14 g.
Name
3-(2-Isopropylphenoxy)propionic acid tert-butyl ester
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4 mL
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reactant
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